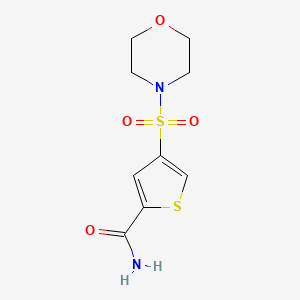

![molecular formula C18H22FN5O2S B5557101 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide often involves complex reactions that include the formation of piperidine derivatives, which are crucial intermediates in the production of various pharmaceuticals and biological compounds. A study by Sugimoto et al. (1990) on piperidine derivatives highlights the importance of substituting the benzamide with bulky moieties to enhance activity, which could be relevant in synthesizing the mentioned compound. Additionally, Moreno-Fuquen et al. (2019) demonstrated a catalyst- and solvent-free synthesis approach for similar compounds, suggesting potential methodologies for efficient synthesis of 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of compounds like 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide often employs techniques such as X-ray crystallography, NMR, and IR spectroscopy to determine the configuration and conformation of the molecule. Deng et al. (2013) provided an example of this analysis through their work on a closely related benzamide compound, highlighting the utility of these techniques in understanding compound structures (Deng et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide can be inferred from studies on similar compounds. For instance, Meiresonne et al. (2015) explored the nucleophilic vinylic substitution reactions of fluoro-enamides, providing insights into potential reactions that our compound of interest could undergo (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of such a compound, including solubility, melting point, and stability, are critical for its handling and application in various fields. Studies on similar compounds, such as the work by Rao et al. (2019) on nickel ferrite nanoparticle-catalyzed synthesis, provide a foundation for understanding how structural variations can influence these properties (Rao et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for undergoing specific reactions, are essential for the application of 4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide. Gawell's (2003) synthesis of a δ opioid receptor agonist provides insight into the chemical properties and reactivity of similar compounds, which could be extrapolated to understand the chemical behavior of our compound of interest (Gawell, 2003).

Wissenschaftliche Forschungsanwendungen

Oncology

Compounds structurally related to "4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide" have been studied for their potential as antineoplastic agents. For example, Flumatinib, a tyrosine kinase inhibitor, is under investigation for its effectiveness in treating chronic myelogenous leukemia (CML). The metabolism of Flumatinib in CML patients reveals insights into the drug's metabolic pathways, which are crucial for optimizing its efficacy and safety profile (Gong et al., 2010).

Antimicrobial Resistance

Research on substituted 2-aminobenzothiazoles derivatives, including those with structural similarities to the compound , has shown promise in combating antimicrobial resistance. These compounds have been evaluated for their antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting their potential in addressing the global health challenge of antibiotic resistance (Anuse et al., 2019).

Neurodegenerative Diseases

The investigation of certain benzamide derivatives, particularly those with fluorine substitutions, has been carried out in the context of Alzheimer's disease. The use of selective serotonin 1A (5-HT1A) molecular imaging probes, structurally related to the compound of interest, in conjunction with positron emission tomography (PET), allows for the quantification of 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This research provides valuable insights into the disease's pathophysiology and potential therapeutic targets (Kepe et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for such compounds could involve exploring their potential uses in medicine, particularly as anticancer, antiviral, or antibacterial agents . Additionally, research could be conducted to improve the synthesis methods for these compounds to make them more efficient and environmentally friendly .

Eigenschaften

IUPAC Name |

4-fluoro-N-[[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2S/c1-12-21-18(23-22-12)27-11-16(25)24-8-2-3-13(10-24)9-20-17(26)14-4-6-15(19)7-5-14/h4-7,13H,2-3,8-11H2,1H3,(H,20,26)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTHSQOKRJBYJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)

![2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)

![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)